Cas no 33016-47-6 (1-Trityl-1H-imidazole-4-carbaldehyde)

1-Trityl-1H-imidazole-4-carbaldehyde is a protected imidazole derivative featuring a trityl (triphenylmethyl) group at the 1-position and a formyl group at the 4-position. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its stability and versatility as an intermediate. The trityl group provides steric protection, preventing unwanted side reactions while allowing selective functionalization at other positions. The aldehyde moiety offers a reactive handle for further derivatization, such as condensation or nucleophilic addition reactions. Its crystalline nature and well-defined reactivity make it suitable for controlled synthetic applications, including the preparation of heterocyclic scaffolds and bioactive molecules.
1-Trityl-1H-imidazole-4-carbaldehyde structure
33016-47-6 structure
Product Name:1-Trityl-1H-imidazole-4-carbaldehyde
CAS No:33016-47-6
MF:C23H18N2O
MW:338.401825428009
MDL:MFCD02179554
CID:53994
PubChem ID:618233
Update Time:2025-06-13

1-Trityl-1H-imidazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-Trityl-1H-imidazole-4-carbaldehyde
    • 1-Tritylimidazole-4-carboxaldehyde
    • 1-tritylimidazole-4-carboxaldehude
    • 1-Trityl-1H-imidazole-4-carboxaldehyde
    • 1-tritylimidazole-4-carbaldehyde
    • N-(Triphenylmethyl)-4-imidazolecarboxaldehyde
    • (1-triphenylmethyl-1H-imidazol-4-yl)carbaldehyde
    • 1-(triphenylmethyl)-1H-imidazole-4-carboxaldehyde
    • 1-(Triphenylmethyl)imidazole-4-carboxaldehyde
    • 1-[1-triphenylmethyl-1H-imidazol-4-yl]carboxaldehyde
    • 1-Tr
    • 1-triphenylmethyl-4-imidazolyl carboxaldehyde
    • 1-Trityl-4-formylimidazole
    • 4-Formyl-1-trityl-1H-imidazole
    • 4-Formyl-1-tritylimidazole
    • DTXSID70347131
    • 1-triphenylmethyl-1H-imidazole-4-carboxaldehyde
    • 4-formyl-1-trityl-1H-imidazol
    • AB11339
    • Z1259161473
    • 1-Triphenylmethyl-imidazole4-carboxaldehyde
    • BCP04816
    • CS-W020183
    • 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde
    • 1-tritylimidazole-4-carboxaldehyde, AldrichCPR
    • 1-trityl-imidazole-4-carboxaldehyde
    • SY009297
    • 4-Imidazolic aldehyde, 1-triphenylmethyl-
    • 1-trityl-1h-imidazol-4-ylcarboxaldehyde
    • 1-(triphenylmethyl)-1H-imidazol-4-carboxaldehyde
    • 33016-47-6
    • SCHEMBL312750
    • 1-trit-yl-1H-imidazole-4-carbaldehyde
    • Imidazol-4-carboxaldehyde, 1-triphenmethyl-
    • (1-triphenylmethyl-1H-imidazol-4-yl)methanal
    • 1-trityl-1H-imidazol-4-carbaldehyde
    • 1-trityl-4-formyl-1H-imidazole
    • A5899
    • N-trityl-4-(formyl)imidazole
    • 4-(N-Triphenylmethyl)imidazolecarboxaldehyde
    • EN300-88527
    • 1-(triphenylmethyl)-4-imidazolecarboxaldehyde
    • AC-815
    • J-505167
    • AKOS000276943
    • HY-77049
    • 1-Triphenylmethyl-imidazole-4-carboxaldehyde
    • AM20050469
    • 1H-IMIDAZOLE-4-CARBOXALDEHYDE, 1-(TRIPHENYLMETHYL)-
    • T2204
    • 1-triphenylmethylimidazole-4-carboxaldehyde
    • 1-Trityl-imdazole-4-carboxadehyde
    • MFCD02179554
    • (4-Formyl-1H-imidazol-1-yl)triphenylmethane
    • FT-0639076
    • (1-Triphenylmethyl-1H-imidazol-4-yl)carboxaldehyde
    • (1-triphenymethyl-1H-imidazol-4-yl)methanal
    • ALBB-034306
    • STL555758
    • BBL101961
    • DB-019348
    • FT140507
    • 620-447-0
    • MDL: MFCD02179554
    • Inchi: 1S/C23H18N2O/c26-17-22-16-25(18-24-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
    • InChI Key: YQYLLBSWWRWWAY-UHFFFAOYSA-N
    • SMILES: O=CC1=CN(C=N1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 338.14200
  • Monoisotopic Mass: 338.141913
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.6
  • Topological Polar Surface Area: 34.9

Experimental Properties

  • Color/Form: powder
  • Density: 1.1
  • Melting Point: 186°C(lit.)
  • Boiling Point: 502.8°C at 760 mmHg
  • Flash Point: 257.9℃
  • Refractive Index: 1.612 
  • PSA: 34.89000
  • LogP: 4.53580
  • Solubility: Not determined

1-Trityl-1H-imidazole-4-carbaldehyde Security Information

1-Trityl-1H-imidazole-4-carbaldehyde Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Trityl-1H-imidazole-4-carbaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:33016-47-6)1-Tritylimidazole-4-carboxaldehyde
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Quantity:200kg
Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:33016-47-6)1-Trityl-1H-imidazole-4-carbaldehyde
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:33016-47-6)1-三苯甲基咪唑-4-甲醛
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Purity:99%
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Additional information on 1-Trityl-1H-imidazole-4-carbaldehyde

Recent Advances in the Study of 1-Trityl-1H-imidazole-4-carbaldehyde (CAS: 33016-47-6) in Chemical Biology and Pharmaceutical Research

The compound 1-Trityl-1H-imidazole-4-carbaldehyde (CAS: 33016-47-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trityl-protected imidazole core and aldehyde functionality, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have explored its applications in drug discovery, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions. The unique structural features of this compound make it a valuable scaffold for medicinal chemistry, enabling the design of novel therapeutic agents.

One of the key areas of research involving 1-Trityl-1H-imidazole-4-carbaldehyde is its role in the synthesis of imidazole-based inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for kinases involved in inflammatory pathways. The aldehyde group in the molecule allows for facile derivatization, enabling the introduction of various pharmacophores to enhance binding affinity and selectivity. Researchers have successfully utilized this compound to generate a library of analogs, which were screened against a panel of kinases, leading to the identification of several promising lead compounds.

In addition to its applications in kinase inhibition, 1-Trityl-1H-imidazole-4-carbaldehyde has been investigated for its potential in targeting protein-protein interactions (PPIs). A recent study in ACS Chemical Biology highlighted its use in the design of small-molecule disruptors of PPIs, which are often considered challenging targets due to their large and flat interfaces. The trityl group in the molecule was found to play a critical role in enhancing the binding affinity by providing hydrophobic interactions with the target protein. This finding opens new avenues for the development of PPI modulators, which could have implications in treating diseases such as cancer and neurodegenerative disorders.

Another notable application of 1-Trityl-1H-imidazole-4-carbaldehyde is in the field of chemical biology, where it has been employed as a building block for the synthesis of fluorescent probes. A 2022 publication in Chemical Communications described the use of this compound to develop probes for imaging reactive oxygen species (ROS) in live cells. The imidazole core was functionalized with a fluorophore, and the resulting probe exhibited high sensitivity and selectivity for ROS, making it a valuable tool for studying oxidative stress in biological systems. This research underscores the versatility of 1-Trityl-1H-imidazole-4-carbaldehyde in the design of molecular probes for biomedical applications.

Despite its promising applications, challenges remain in the synthesis and handling of 1-Trityl-1H-imidazole-4-carbaldehyde. Recent efforts have focused on optimizing synthetic routes to improve yield and purity. A 2023 study in Organic Process Research & Development reported a scalable and efficient method for the preparation of this compound, addressing some of the limitations associated with earlier protocols. These advancements are expected to facilitate broader adoption of this molecule in both academic and industrial research settings.

In conclusion, 1-Trityl-1H-imidazole-4-carbaldehyde (CAS: 33016-47-6) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its applications span from drug discovery to chemical probe development, highlighting its versatility and potential. Ongoing research efforts are likely to uncover further uses for this compound, solidifying its role as a valuable tool in the quest for new therapeutic agents and biological insights.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:33016-47-6)1-Tritylimidazole-4-carboxaldehyde
sfd12261
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:33016-47-6)1-Trityl-1H-imidazole-4-carbaldehyde
A5899
Purity:99%
Quantity:500g
Price ($):428.0
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